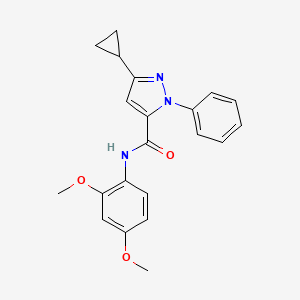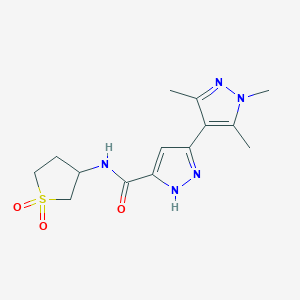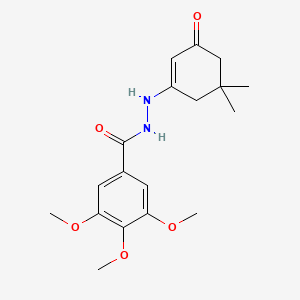![molecular formula C18H18N6O B12163789 N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)
N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, often referred to as ITP7 , belongs to the class of indole derivatives. The indole scaffold is an essential heterocyclic system found in various synthetic drug molecules and natural products. Physically, ITP7 appears as a crystalline, colorless compound with a specific odor. Its aromatic nature arises from the presence of 10 π-electrons, making it amenable to electrophilic substitution reactions .
Preparation Methods
Synthetic Routes:: ITP7 can be synthesized via a one-pot, three-multicomponent reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. The reaction proceeds in the presence of catalytic triethylamine, leading to the formation of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyridine-6-carbonitrile .
Industrial Production:: While specific industrial production methods for ITP7 are not widely documented, its synthesis can be scaled up using established laboratory procedures.
Chemical Reactions Analysis
Types of Reactions:: ITP7 undergoes various chemical transformations, including:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions alter its chemical properties.
Substitution: Nucleophilic substitution reactions at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids (e.g., AlCl3) or nucleophiles (e.g., amines).
Major Products:: The specific products formed during these reactions depend on the reaction conditions and substituents present. Detailed studies are needed to elucidate the exact outcomes.
Scientific Research Applications
ITP7’s diverse biological activities make it an intriguing compound for research:
Antiviral: ITP7 derivatives exhibit inhibitory activity against influenza A and Coxsackie B4 viruses.
Anti-Inflammatory and Analgesic: Certain ITP7 analogs demonstrate anti-inflammatory and analgesic properties.
Mechanism of Action
The precise mechanism by which ITP7 exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
ITP7’s uniqueness lies in its tetrazolo[1,5-a]pyridine moiety. Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C18H18N6O/c1-12(2)11-23-7-5-13-9-15(3-4-16(13)23)19-18(25)14-6-8-24-17(10-14)20-21-22-24/h3-10,12H,11H2,1-2H3,(H,19,25) |
InChI Key |
RSXXEZDKTOFBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B12163731.png)
![3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163735.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12163737.png)

![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B12163753.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12163767.png)



![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)
